molecular formula C9H10ClF2N3 B8127570 2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine

Cat. No.: B8127570
M. Wt: 233.64 g/mol
InChI Key: AZDBZRSVBBQAQD-UHFFFAOYSA-N
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Description

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro substituent at the second position and a difluoropiperidinyl group at the sixth position of the pyrazine ring. Pyrazines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4,4-difluoropiperidine under specific conditions. One common method is the nucleophilic substitution reaction, where the chlorine atom in 2-chloropyrazine is replaced by the difluoropiperidinyl group. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The pyrazine ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of bases like potassium carbonate or sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazine derivative, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The presence of the chloro and difluoropiperidinyl groups can influence its binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethyl)pyrazine: Similar structure with a trifluoromethyl group instead of a difluoropiperidinyl group.

    2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyridine: Similar structure with a pyridine ring instead of a pyrazine ring.

    2-Chloro-6-(4,4-difluoropiperidin-1-yl)quinoline: Similar structure with a quinoline ring instead of a pyrazine ring.

Uniqueness

2-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine is unique due to the presence of both the chloro and difluoropiperidinyl groups, which can impart distinct electronic and steric properties

Properties

IUPAC Name

2-chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-5-13-6-8(14-7)15-3-1-9(11,12)2-4-15/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDBZRSVBBQAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,4-difluoropiperidine hydrochloride (598 mg, 3.79 mmol), Cs2CO3 (2471 mg, 7.58 mmol) and 2,6-dichloropyrazine (538 mg, 3.61 mmol) in DMF (5 mL) was heated in a microwave at 100° C. for 35 min. The mixture was diluted with EtOAc (50 mL) and washed with 2×5 mL of H2O. The organic layer was dried, filtered and concentrated. The residue was purified on a silica gel column (eluting with 25-35% EtOAc in Hex) to give 2-chloro-6-(4,4-difluoropiperidin-1-yl)pyrazine (717 mg, 85%) as a brown amorphous solid. MS (ESI, pos. ion) m/z 234.1 (M+1); 1H NMR (400 MHz, DMSO-d6) δ ppm 8.39 (s, 1H), 7.89 (s, 1H), 3.75 (t, J=5.7 Hz, 4H), 2.06 (m, 4H).
Quantity
598 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2471 mg
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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